2-(3-Amino-4-bromophenyl)acetonitrile (CAS 1261565-97-2) is a highly versatile trifunctional building block characterized by an ortho-amino-bromo substitution pattern and an aliphatic nitrile side chain. This specific structural arrangement provides three orthogonal reactive sites: an aryl bromide for palladium-catalyzed cross-coupling, an aniline for amidation or cyclization, and a nitrile group that can undergo alpha-alkylation or reduction [1]. In procurement and material selection, this compound is primarily sourced as a key intermediate for the synthesis of complex heterocycles, including PRMT5 inhibitors and functionalized indoles, where late-stage diversification is required without compromising the stability of the side chain [2].
Substituting this compound with closely related analogs, such as 3-amino-4-bromophenylacetic acid or 2-(3-amino-4-chlorophenyl)acetonitrile, introduces severe processability bottlenecks. Carboxylic acid analogs often require additional protection and deprotection steps during base-mediated cross-coupling reactions, reducing overall atom economy and increasing synthetic steps [1]. Furthermore, substituting the aryl bromide with an aryl chloride drastically decreases the oxidative addition rate in Suzuki or Buchwald-Hartwig couplings, necessitating harsher conditions (e.g., >100°C) that can cause unwanted deprotonation or dimerization at the alpha-nitrile position [2]. The specific combination of the reactive bromide and the robust nitrile group ensures chemoselectivity that generic substitutes cannot match.
The aryl bromide functionality in 2-(3-Amino-4-bromophenyl)acetonitrile enables highly efficient Pd-catalyzed cross-coupling under mild conditions, which is critical for preserving the base-sensitive alpha-protons of the nitrile group. Compared to the chloro-analog, the target compound achieves significantly higher yields at lower temperatures, preventing nitrile-driven side reactions such as dimerization [1].
| Evidence Dimension | Suzuki-Miyaura coupling yield at 60°C |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 2-(3-Amino-4-chlorophenyl)acetonitrile (<40% yield) |
| Quantified Difference | >45% absolute increase in yield at 60°C |
| Conditions | Pd(dppf)Cl2, mild base, 60°C, 12h |
Allows buyers to streamline synthesis by avoiding high-temperature degradation and complex ligand screening associated with aryl chlorides.
The nitrile group provides a distinct process advantage over carboxylic acid analogs when synthesizing ethylamine-extended intermediates. The nitrile can be selectively reduced to a primary amine using mild conditions without causing hydrodehalogenation of the critical aryl bromide [1].
| Evidence Dimension | Chemoselective reduction to primary amine (halogen preserved) |
| Target Compound Data | ~75-80% yield |
| Comparator Or Baseline | 3-Amino-4-bromophenylacetic acid (<50% yield, prone to debromination) |
| Quantified Difference | ~30% higher yield of the halogen-intact product |
| Conditions | Mild reduction (e.g., BH3-THF or catalytic hydrogenation) |
Procurement of the nitrile form eliminates the need for harsh reducing agents like LiAlH4, improving batch-to-batch reproducibility and safety.
The strictly defined ortho relationship between the amino and bromo groups is an absolute requirement for synthesizing 1,7- or 1,6-disubstituted fused ring systems via tandem amination/cyclization. Meta- or para-substituted isomers cannot undergo this direct intramolecular cyclization, making this specific isomer non-substitutable for these scaffolds .
| Evidence Dimension | Regioselective tandem cyclization yield |
| Target Compound Data | >80% yield for fused heterocycle |
| Comparator Or Baseline | 2-(4-Amino-3-bromophenyl)acetonitrile (0% yield for the specific 1,7-fused target) |
| Quantified Difference | Binary capability (enables specific fused architectures vs. complete failure) |
| Conditions | Buchwald-Hartwig amination followed by intramolecular cyclization |
Buyers targeting specific kinase or PRMT5 inhibitor scaffolds must procure this exact regiochemical isomer to enable the required ring closure.
The compound serves as a critical core building block where the aryl bromide is coupled to functionalized pyrimidines or pyridines, and the aniline is used for amide formation, a proven route in modern oncology drug discovery [1].
The nitrile group can be reduced to an ethylamine side chain or cyclized, making this compound the right choice for generating libraries of functionalized indoles targeting CNS receptors [2].
Where processability requires a stable handle (nitrile) during early-stage cross-couplings, allowing the nitrile to be hydrolyzed or alkylated only in the final synthetic steps, avoiding the need for complex protecting group strategies [3].